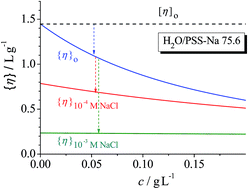Coil overlap in moderately concentrated polyelectrolyte solutions: effects of self-shielding as compared with salt-shielding as a function of chain length
RSC Advances Pub Date: 2016-04-18 DOI: 10.1039/C6RA04488C
Abstract
The generalized intrinsic viscosity {η} (hydrodynamic volume of the solute at arbitrary polymer concentration c) – introduced by analogy to the intrinsic viscosity [η] – provides access to the degree of coil overlap Ω for polyelectrolyte solutions in pure water or in saline water. The experimental basis of this investigation consists in viscosity measurements as a function of c for a large number of sodium polystyrene sulfonate (Na-PSS) samples covering the molecular weight range from 0.91 to 1000 kg mol−1. The accurate modeling of these dependencies with a maximum of three parameters yields detailed information on Ω as a function of ![[c with combining tilde]](https://www.rsc.org/images/entities/i_char_0063_0303.gif) (c[η]) in the absence and in the presence of extra salt. It demonstrates that the polymer character of PSS-Na is lost as the number of monomeric units falls below approximately 15. In the case of pure water the extent of coil overlap resulting at given
(c[η]) in the absence and in the presence of extra salt. It demonstrates that the polymer character of PSS-Na is lost as the number of monomeric units falls below approximately 15. In the case of pure water the extent of coil overlap resulting at given ![[c with combining tilde]](https://www.rsc.org/images/entities/i_char_0063_0303.gif) grows markedly with rising M. The minimum share of self-shielding in the total shielding – resulting for a large surplus of extra salt – depends on Ω. It starts from zero at infinite dilution and approaches limiting values on the order of 90% in all cases. The transition between these two values spreads out over increasing ranges of Ω as M becomes larger. Also discussed are generalized Kuhn–Mark–Houwink relations for constant c and unexpected concentration dependencies of Ω.
grows markedly with rising M. The minimum share of self-shielding in the total shielding – resulting for a large surplus of extra salt – depends on Ω. It starts from zero at infinite dilution and approaches limiting values on the order of 90% in all cases. The transition between these two values spreads out over increasing ranges of Ω as M becomes larger. Also discussed are generalized Kuhn–Mark–Houwink relations for constant c and unexpected concentration dependencies of Ω.


Recommended Literature
- [1] Discussion
- [2] Synthesis of nickel–iron hydrogenase in Cupriavidus metallidurans is controlled by metal-dependent silencing and un-silencing of genomic islands†
- [3] Co2+ substituted La2CuO4/LaCoO3 perovskite nanocomposites: synthesis, properties and heterogeneous catalytic performance
- [4] Freeze-drying assisted synthesis of hierarchical porous carbons for high-performance supercapacitors
- [5] Tri-chromatic white-light emission from a single-phase Ca9Sc(PO4)7:Eu2+,Tb3+,Mn2+ phosphor for LED applications
- [6] Green synthesis of a Se/HPCF–rGO composite for Li–Se batteries with excellent long-term cycling performance†
- [7] Recent progress on carbon-based support materials for electrocatalysts of direct methanol fuel cells†
- [8] Synthesis of α-d-Glcp-(1→3)-α-d-Galf-(1→2)-α-l-Rhap constituent of the CPS of Streptococcus pneumoniae 22F. Effect of 3-O-substitution in 1,2-cis α-d-galactofuranosylation†
- [9] Competitive reaction pathways of C2Cl3 + NO via four-membered ring and bicyclic ring intermediates†
- [10] Back cover










